3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid;hydrochloride 3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 180181-74-2
VCID: VC7709474
InChI: InChI=1S/C8H15NO2.ClH/c1-8(2,7(10)11)6(9)5-3-4-5;/h5-6H,3-4,9H2,1-2H3,(H,10,11);1H
SMILES: CC(C)(C(C1CC1)N)C(=O)O.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67

3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid;hydrochloride

CAS No.: 180181-74-2

Cat. No.: VC7709474

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67

* For research use only. Not for human or veterinary use.

3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid;hydrochloride - 180181-74-2

Specification

CAS No. 180181-74-2
Molecular Formula C8H16ClNO2
Molecular Weight 193.67
IUPAC Name 3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-8(2,7(10)11)6(9)5-3-4-5;/h5-6H,3-4,9H2,1-2H3,(H,10,11);1H
Standard InChI Key QIAHJBNBPPCSFC-UHFFFAOYSA-N
SMILES CC(C)(C(C1CC1)N)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid hydrochloride is C₈H₁₆ClNO₂, derived from the parent amino acid (C₈H₁₅NO₂) through hydrochlorination. The cyclopropane ring introduces significant steric strain, while the geminal dimethyl groups at the C-2 position enhance conformational rigidity. The hydrochloride salt form improves solubility in polar solvents, a critical factor for bioavailability in pharmaceutical applications .

Key structural features include:

  • A cyclopropane ring fused to the β-carbon of the amino acid backbone.

  • Two methyl groups at the C-2 position, creating a quaternary carbon center.

  • A protonated amine group stabilized by chloride counterions.

Physicochemical properties inferred from analogous compounds include a melting point range of 180–200°C (decomposition) and a logP value of approximately -1.2, indicating moderate hydrophilicity . The pKa of the amino group in the hydrochloride salt is estimated at 8.5–9.0, while the carboxylic acid group has a pKa of 2.1–2.5 .

Synthesis and Manufacturing

Patent-Based Synthetic Routes

A patented method for synthesizing structurally related cyclopropylamine derivatives involves multi-step enantioselective processes . For example, the synthesis of (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride begins with Sorbic Acid tert-butyl ester, which undergoes asymmetric addition with (S)-N-benzyl-1-phenylethylamine lithium salts . Subsequent oxidation, deprotection, and cyclopropylamine condensation yield the target compound. While this pathway is tailored for a hexanamide derivative, analogous steps could be adapted for 3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid hydrochloride by modifying the starting material to include dimethyl groups at the C-2 position .

Alternative Synthetic Strategies

Industrial-scale production may employ:

  • Michael Addition: Using acrylate esters and cyclopropylamine nucleophiles to construct the β-amino acid framework.

  • Enantioselective Catalysis: Chiral catalysts like BINAP-ruthenium complexes to control stereochemistry at the C-3 position.

  • Hydrochlorination: Treating the free amino acid with HCl gas in anhydrous ethanol to form the hydrochloride salt .

Applications in Pharmaceutical Research

Drug Intermediate

This compound serves as a precursor in synthesizing peptidomimetics and protease inhibitors. For example, carboxamide derivatives of cyclopropyl amino acids have demonstrated antiviral activity against hepatitis C virus (HCV) NS3/4A protease .

Conformational Restriction

The rigid cyclopropane scaffold is valuable in designing kinase inhibitors where precise spatial alignment of functional groups is critical. A 2022 study highlighted the use of similar compounds in developing allosteric modulators for Bruton’s tyrosine kinase (BTK) .

Comparison with Structural Analogs

CompoundStructural FeaturesPharmacological Profile
3-Amino-2,2-dimethylpropanoic acidLacks cyclopropane ringGABA receptor modulation
CyclopropylglycineCyclopropane at α-positionNMDA receptor antagonist
Target CompoundCyclopropane at β-position; dimethylPredicted kinase inhibition

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